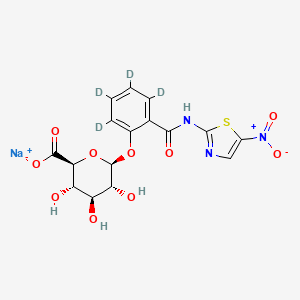
Tizoxanide glucuronide-d4 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tizoxanide glucuronide-d4 (sodium) is a deuterium-labeled derivative of tizoxanide glucuronide. It is a metabolite of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. The compound is primarily used in scientific research to study the metabolism and pharmacokinetics of nitazoxanide and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tizoxanide glucuronide-d4 (sodium) involves the glucuronidation of tizoxanide. The process typically includes the following steps:
Hydrolysis of Nitazoxanide: Nitazoxanide is hydrolyzed to produce tizoxanide.
Glucuronidation: Tizoxanide undergoes glucuronidation in the presence of uridine diphosphate-glucuronic acid and the enzyme uridine diphosphate-glucuronosyltransferase.
Industrial Production Methods
The industrial production of tizoxanide glucuronide-d4 (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Tizoxanide glucuronide-d4 (sodium) primarily undergoes:
Hydrolysis: Breaking down into tizoxanide and glucuronic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Tizoxanide and glucuronic acid.
Oxidation: Oxidized derivatives of tizoxanide.
Reduction: Reduced derivatives of tizoxanide.
Scientific Research Applications
Tizoxanide glucuronide-d4 (sodium) is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of nitazoxanide.
Drug Development: Investigating the efficacy and safety of nitazoxanide derivatives.
Biological Studies: Understanding the interaction of nitazoxanide with biological systems.
Mechanism of Action
Tizoxanide glucuronide-d4 (sodium) exerts its effects through the following mechanism:
Metabolism: It is a metabolite of nitazoxanide, which is hydrolyzed to tizoxanide and then glucuronidated.
Molecular Targets: The compound targets enzymes involved in the glucuronidation process, primarily uridine diphosphate-glucuronosyltransferase.
Comparison with Similar Compounds
Similar Compounds
Tizoxanide: The parent compound, a metabolite of nitazoxanide.
Nitazoxanide: The precursor compound with broad-spectrum antiparasitic and antiviral activity.
Uniqueness
Tizoxanide glucuronide-d4 (sodium) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in pharmacokinetic research, enabling detailed analysis of the compound’s behavior in biological systems .
Properties
Molecular Formula |
C16H14N3NaO10S |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1/i1D,2D,3D,4D; |
InChI Key |
HJXNHPDNJXKILF-LDVZUDBRSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


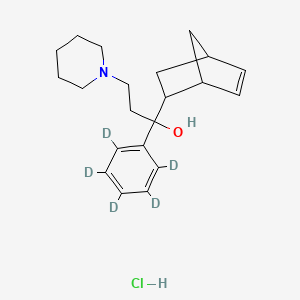


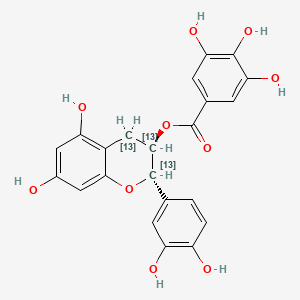
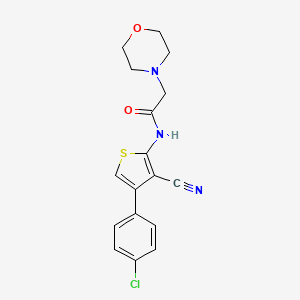




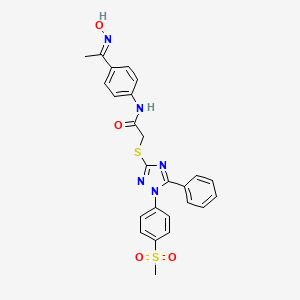
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
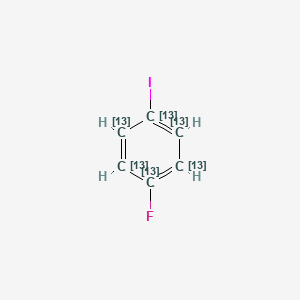
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
